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Introduction
SHR1653 is a potent and selective antagonist of the human oxytocin receptor (OTR), a G-

protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The primary

mechanism of action for SHR1653 is the competitive blockade of oxytocin binding to the OTR.

This inhibition prevents the activation of the Gαq/11 protein, subsequently suppressing the

phospholipase C (PLC) signaling pathway and the mobilization of intracellular calcium.[1] Due

to its ability to penetrate the blood-brain barrier, SHR1653 is under investigation for its

therapeutic potential in conditions modulated by the central nervous system's oxytocin

pathways.[1]

These application notes provide a comprehensive overview of the essential cell-based assays

required to characterize the potency and selectivity of SHR1653. Detailed protocols for

receptor binding, second messenger functional assays, and reporter gene assays are included

to guide researchers in the preclinical evaluation of this and other OTR antagonists.

Data Summary
The following tables summarize the in vitro pharmacological profile of SHR1653, highlighting its

high affinity for the human oxytocin receptor and its selectivity over related vasopressin

receptors.
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Table 1: Receptor Binding Affinity of SHR1653

Receptor Ligand Cell Line Assay Type
SHR1653 Kᵢ
(nM)

Human Oxytocin

Receptor (hOTR)
[³H]-Oxytocin CHO-K1

Radioligand

Binding
< 1

Note: Kᵢ represents the inhibition constant, indicating the affinity of SHR1653 for the receptor.

Table 2: Functional Antagonist Activity of SHR1653

Receptor Agonist Cell Line Assay Type
SHR1653 IC₅₀
(nM)

Human Oxytocin

Receptor (hOTR)
Oxytocin U2OS

Calcium

Mobilization
15

Note: IC₅₀ represents the half-maximal inhibitory concentration, indicating the potency of

SHR1653 in a functional assay.

Table 3: Selectivity Profile of SHR1653

Receptor SHR1653 IC₅₀ (nM) Selectivity Fold (vs. hOTR)

Human Vasopressin 1a

Receptor (hV1aR)
> 10,000 > 667

Human Vasopressin 1b

Receptor (hV1bR)
> 10,000 > 667

Human Vasopressin 2

Receptor (hV2R)
> 10,000 > 667

Note: Selectivity is calculated as the ratio of the IC₅₀ for the off-target receptor to the IC₅₀ for

the target receptor (hOTR).
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Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the mechanisms and procedures described, the following diagrams have

been generated using the DOT language.
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Figure 1: SHR1653 Mechanism of Action.
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Figure 2: Radioligand Binding Assay Workflow.
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Figure 3: Calcium Mobilization Assay Workflow.
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Experimental Protocols
Radioligand Binding Assay for OTR
This protocol is designed to determine the binding affinity (Kᵢ) of SHR1653 for the human

oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably

expressing the recombinant human oxytocin receptor (CHO-hOTR).

Radioligand: [³H]-Oxytocin.

Test Compound: SHR1653.

Non-specific Binding Control: High concentration of unlabeled oxytocin.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters (e.g., GF/C).

Scintillation fluid and counter.

Procedure:

Membrane Preparation: Homogenize CHO-hOTR cells in ice-cold lysis buffer and centrifuge

to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein

concentration of 10-20 µ g/well .

Assay Setup: In a 96-well plate, add the following in order:

50 µL of Assay Buffer.

50 µL of SHR1653 at various concentrations (typically a 10-point serial dilution).
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For total binding wells, add 50 µL of vehicle.

For non-specific binding wells, add 50 µL of a high concentration of unlabeled oxytocin.

50 µL of [³H]-Oxytocin at a concentration near its Kₔ.

100 µL of the cell membrane preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of SHR1653.

Determine the IC₅₀ value using non-linear regression analysis.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L]

is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay
This functional assay measures the ability of SHR1653 to inhibit oxytocin-induced intracellular

calcium mobilization, a direct consequence of OTR activation.

Materials:

Cell Line: U2OS or HEK293 cells stably or transiently expressing the human oxytocin

receptor.
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Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

Calcium-sensitive dye: Fluo-4 AM or similar.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Test Compound: SHR1653.

Agonist: Oxytocin.

Black-walled, clear-bottom 96- or 384-well microplates.

Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR,

FlexStation).

Procedure:

Cell Plating: Seed the OTR-expressing cells into the microplates at a density that will result

in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

Dye Loading:

Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4

AM with 2.5 mM probenecid to prevent dye leakage).

Remove the culture medium from the cells and add 100 µL of the loading solution to each

well.

Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the

dark.

Compound Addition:

Prepare serial dilutions of SHR1653 in assay buffer.

Place the cell plate into the fluorescence plate reader.

Add the SHR1653 dilutions to the respective wells and incubate for 15-30 minutes.
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Agonist Stimulation and Measurement:

Prepare a solution of oxytocin in assay buffer at a concentration that will yield a

submaximal response (e.g., EC₈₀).

Initiate the kinetic read of fluorescence intensity. After a baseline reading (typically 10-20

seconds), inject the oxytocin solution into all wells.

Continue to measure the fluorescence signal for 2-3 minutes.

Data Analysis:

The response is typically measured as the peak fluorescence intensity minus the baseline.

Plot the percentage of inhibition (relative to the oxytocin-only control) against the log

concentration of SHR1653.

Determine the IC₅₀ value using a sigmoidal dose-response curve fit.

NFAT-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity resulting from the OTR signaling cascade. The

activation of the NFAT (Nuclear Factor of Activated T-cells) response element, which drives the

expression of a luciferase reporter gene, is a downstream event of calcium mobilization.

Materials:

Cell Line: HEK293 cells co-transfected with plasmids for the human oxytocin receptor and an

NFAT-luciferase reporter.

Culture and Assay Medium: As described for the calcium mobilization assay.

Test Compound: SHR1653.

Agonist: Oxytocin.

White, opaque 96-well microplates.

Luciferase assay reagent (e.g., ONE-Glo™).
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Luminometer.

Procedure:

Cell Plating: Seed the transfected cells into white, opaque 96-well plates and incubate for 24

hours.

Compound Treatment:

Prepare serial dilutions of SHR1653 in assay medium.

Add the SHR1653 dilutions to the cells.

Agonist Stimulation:

Immediately after adding SHR1653, add oxytocin at a concentration that elicits a

submaximal response (e.g., EC₈₀) to all wells except for the basal control.

Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator to allow for reporter

gene expression.

Luminescence Measurement:

Equilibrate the plate to room temperature.

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

Measure the luminescence signal using a luminometer.

Data Analysis:

Subtract the background luminescence (from unstimulated cells) from all readings.

Calculate the percentage of inhibition relative to the oxytocin-only control.

Plot the percentage of inhibition against the log concentration of SHR1653 and determine

the IC₅₀ value using non-linear regression.
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Selectivity Assays
To determine the selectivity of SHR1653, the assays described above (Radioligand Binding,

Calcium Mobilization, or Reporter Gene Assay) should be repeated using cell lines that express

the human vasopressin receptors (V1a, V1b, and V2) instead of the oxytocin receptor. The

respective agonists for these receptors (arginine vasopressin) should be used for stimulation in

the functional assays. The resulting Kᵢ or IC₅₀ values can then be compared to those obtained

for the oxytocin receptor to calculate the selectivity fold.

By following these detailed protocols, researchers can effectively and accurately characterize

the in vitro pharmacological properties of SHR1653 and other novel oxytocin receptor

antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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